5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate
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Overview
Description
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in various fields including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-5-methylpyridine with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate can undergo various types of chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological substrates.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The amino and carboxylic acid groups are key functionalities that can interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyridine: Similar in structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the amino-pyridine moiety.
6-Amino-5-methylpyridine: Contains the amino-pyridine moiety but lacks the thiophene ring.
Uniqueness
The uniqueness of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate lies in its combined structure of pyridine and thiophene rings, along with the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications that are not possible with the individual components alone.
Properties
IUPAC Name |
5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.H2O/c1-6-4-7(5-13-10(6)12)8-2-3-9(16-8)11(14)15;/h2-5H,1H3,(H2,12,13)(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPSMNLMNJJDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC=C(S2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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